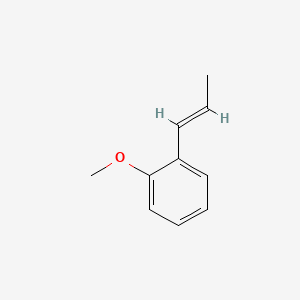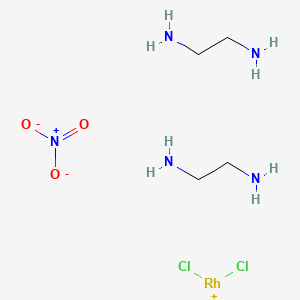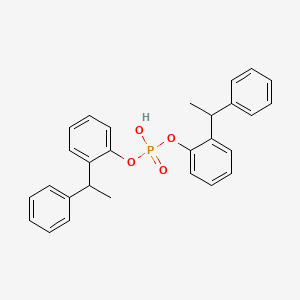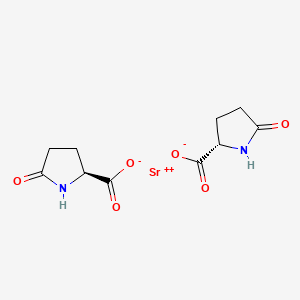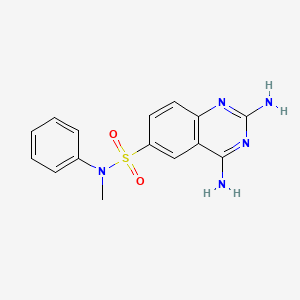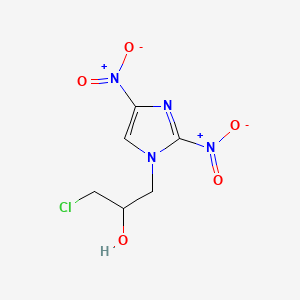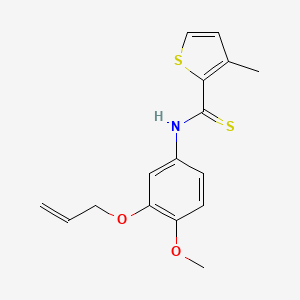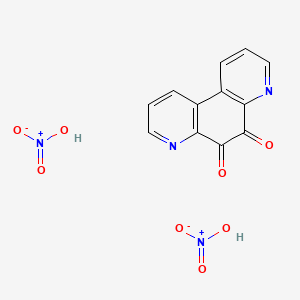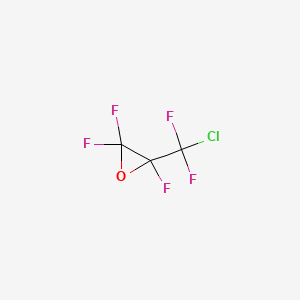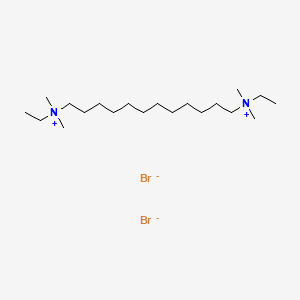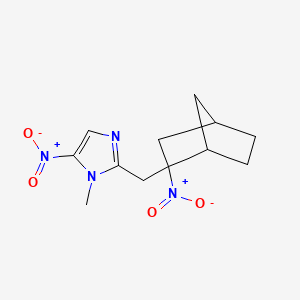
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole is a synthetic organic compound. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Nitration: Introduction of nitro groups into the molecule.
- Alkylation: Addition of the methyl group to the imidazole ring.
- Cyclization: Formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-5-nitro-2-((2-nitrobicyclo(22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole involves its interaction with molecular targets in biological systems. This may include:
Binding to enzymes: Inhibition or activation of enzyme activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Disruption of cellular processes: Interference with DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-nitroimidazole: A simpler imidazole derivative with similar functional groups.
2-Nitrobicyclo(2.2.1)heptane: A bicyclic compound with a nitro group.
Uniqueness
1-Methyl-5-nitro-2-((2-nitrobicyclo(2.2.1)hept-2-yl)methyl)-1H-imidazole is unique due to its combination of an imidazole ring with a bicyclic structure and multiple nitro groups. This unique structure may confer specific chemical and biological properties that are not observed in simpler compounds.
Propriétés
Numéro CAS |
97945-37-4 |
|---|---|
Formule moléculaire |
C12H16N4O4 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
1-methyl-5-nitro-2-[(2-nitro-2-bicyclo[2.2.1]heptanyl)methyl]imidazole |
InChI |
InChI=1S/C12H16N4O4/c1-14-10(13-7-11(14)15(17)18)6-12(16(19)20)5-8-2-3-9(12)4-8/h7-9H,2-6H2,1H3 |
Clé InChI |
UGUMOUOHJIRGJL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1CC2(CC3CCC2C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



